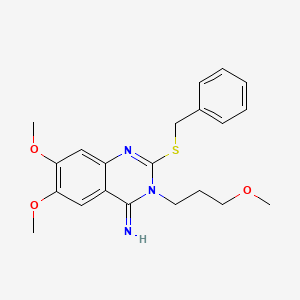

2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine

Description

Properties

IUPAC Name |

2-benzylsulfanyl-6,7-dimethoxy-3-(3-methoxypropyl)quinazolin-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-25-11-7-10-24-20(22)16-12-18(26-2)19(27-3)13-17(16)23-21(24)28-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,22H,7,10-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGAYGAAMNGXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701138542 | |

| Record name | 6,7-Dimethoxy-3-(3-methoxypropyl)-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477848-79-6 | |

| Record name | 6,7-Dimethoxy-3-(3-methoxypropyl)-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-3-(3-methoxypropyl)-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinimine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzylsulfanyl precursor onto the quinazolinimine core.

Attachment of the Methoxypropyl Group: This step involves the alkylation of the quinazolinimine core with a methoxypropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinimine core can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted quinazolinimines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.

Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Key Observations:

The chloro substituent in CAS 477848-72-9 may enhance electrophilic reactivity, favoring covalent interactions with biological targets but possibly increasing toxicity .

Position 2 Modifications :

Physicochemical Properties

- Solubility : The 3-methoxypropyl chain in the target compound may enhance aqueous solubility compared to bulkier aromatic substituents (e.g., 3-chloro-4-methoxybenzyl).

- Stability : Fluorinated analogs (CAS 439096-39-6) likely exhibit superior metabolic stability due to the trifluoromethyl group’s resistance to oxidation .

Q & A

Basic: What are the recommended synthetic routes for 2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine, and how can purity be validated?

Methodological Answer:

The compound can be synthesized via a multi-step protocol involving cyclocondensation of substituted anthranilic acid derivatives with thiourea analogs, followed by alkylation and sulfanylation. For example:

- Step 1: Cyclization of 6,7-dimethoxy-3-(3-methoxypropyl)quinazolin-4(3H)-one using thiourea in the presence of iodine as a catalyst .

- Step 2: Benzylsulfanyl group introduction via nucleophilic substitution with benzyl mercaptan under basic conditions (e.g., NaH/THF) .

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 443.2) and assess purity (>95%) .

Advanced: How can researchers resolve contradictory bioactivity data for this compound across different cell lines?

Methodological Answer:

Contradictions may arise due to variations in cell-specific uptake, metabolic stability, or off-target effects. To address this:

- Dose-Response Profiling: Perform parallel assays in multiple cell lines (e.g., HEK293, HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour exposure).

- Metabolite Analysis: Use LC-MS to identify degradation products or active metabolites in each cell line’s supernatant .

- Target Engagement Studies: Employ siRNA knockdown or CRISPR-Cas9 to isolate pathway-specific effects (e.g., apoptosis vs. opioid receptor modulation) .

Basic: What spectroscopic techniques are critical for structural elucidation of this quinazolinimine derivative?

Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., benzylsulfanyl at C2, methoxypropyl at C3) via characteristic shifts:

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C22H27N3O3S) with <2 ppm error .

- IR Spectroscopy: Identify S-H stretching (absent due to sulfanylation) and C=O/C=N vibrations (~1650–1700 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s interaction with sigma opioid receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with receptor PDB ID 6DDF to simulate binding poses. Focus on hydrophobic interactions between the 3-methoxypropyl group and receptor pocket residues (e.g., Trp 320) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2 Å indicates stable binding) .

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinity (ΔG < −7 kcal/mol suggests strong interaction) .

Basic: What are the solubility challenges of this compound in aqueous buffers, and how can they be mitigated?

Methodological Answer:

- Solubility Profile: Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic substituents (benzylsulfanyl, methoxypropyl).

- Mitigation Strategies:

Advanced: What experimental designs are optimal for assessing in vivo toxicity and pharmacokinetics?

Methodological Answer:

- Acute Toxicity: Conduct OECD 423-guided studies in rodents (dose range: 50–500 mg/kg) with histopathology and serum biochemistry (ALT, creatinine) .

- Pharmacokinetics: Administer IV/PO doses (10 mg/kg) in Sprague-Dawley rats. Use LC-MS/MS to measure plasma half-life (t1/2), Cmax, and bioavailability .

- Tissue Distribution: Radiolabel the compound with 14C and quantify accumulation in target organs (e.g., liver, brain) via scintillation counting .

Basic: Which analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.